molecular formula C20H19N3O3 B5771172 2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone

2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone

Cat. No. B5771172
M. Wt: 349.4 g/mol
InChI Key: IFNZLEQPOUBLAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone, also known as AG-1478, is a synthetic compound that belongs to the family of tyrosine kinase inhibitors. This compound has been extensively studied for its potential use in cancer treatment.

Mechanism of Action

2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone inhibits the activity of EGFR by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, which leads to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. 2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone has been shown to have minimal toxicity in normal cells.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone is its specificity for EGFR. This allows for the study of EGFR signaling pathways without the interference of other tyrosine kinases. One of the limitations of 2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone is its poor solubility in aqueous solutions, which can make it difficult to use in some experimental settings.

Future Directions

1. Combination therapy: 2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. Future studies could investigate the potential of 2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone in combination with other cancer treatments.
2. New delivery methods: Future studies could investigate new delivery methods for 2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone to improve its solubility and bioavailability.
3. New targets: Future studies could investigate the potential of 2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone in targeting other tyrosine kinases or signaling pathways involved in cancer.
4. Clinical trials: Further clinical trials could investigate the potential of 2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone in cancer treatment.

Synthesis Methods

The synthesis of 2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone involves multiple steps. The first step involves the reaction of 4-bromo-2-fluoroaniline with 4-(4-morpholinylcarbonyl)phenylboronic acid in the presence of a palladium catalyst. This reaction produces 4-(4-morpholinylcarbonyl)phenyl-2-fluoroaniline. The second step involves the reaction of 4-(4-morpholinylcarbonyl)phenyl-2-fluoroaniline with 2-methyl-1,2-dihydrophthalazine-1,4-dione in the presence of a base. This reaction produces 2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone.

Scientific Research Applications

2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), which is overexpressed in many types of cancer. 2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone has been shown to inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

2-methyl-4-[4-(morpholine-4-carbonyl)phenyl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-22-20(25)17-5-3-2-4-16(17)18(21-22)14-6-8-15(9-7-14)19(24)23-10-12-26-13-11-23/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNZLEQPOUBLAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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